molecular formula C19H21NO3 B13464221 (S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate

(S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate

Cat. No.: B13464221
M. Wt: 311.4 g/mol
InChI Key: MHRZCRSLZGBEAG-ZDUSSCGKSA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a 3-hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate typically involves the reaction of (S)-3-hydroxybutylamine with (9H-Fluoren-9-yl)methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The fluorenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (S)-(9H-Fluoren-9-yl)methyl 3-oxobutylcarbamate.

    Reduction: Formation of (S)-(9H-Fluoren-9-yl)methyl 3-aminobutylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorenyl group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
  • (9H-Fluoren-9-yl)methyl (3-aminobutyl)carbamate
  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Uniqueness

(S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate is unique due to its specific combination of a fluorenyl group and a 3-hydroxybutylcarbamate moiety. This structure provides distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-3-hydroxybutyl]carbamate

InChI

InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1

InChI Key

MHRZCRSLZGBEAG-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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